molecular formula C14H24ClN5 B12222684 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12222684
M. Wt: 297.83 g/mol
InChI Key: WJMWQYPFMIRMJV-UHFFFAOYSA-N
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Description

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound characterized by its unique structure comprising two pyrazole rings connected via a methanamine bridge

Preparation Methods

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1-propyl-1H-pyrazole through the cyclization of appropriate precursors under acidic or basic conditions.

    Methanamine Bridge Formation:

    Coupling of Pyrazole Rings: Finally, the two pyrazole rings are coupled via the methanamine bridge under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound finds applications in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved in its mechanism of action include signal transduction and metabolic processes, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with similar compounds such as:

  • 1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

These compounds share structural similarities but differ in the position of the pyrazole rings or the nature of the substituents. The uniqueness of this compound lies in its specific arrangement, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

1-(2-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-3-7-18-12-13(10-17-18)9-15-11-14-5-6-16-19(14)8-4-2;/h5-6,10,12,15H,3-4,7-9,11H2,1-2H3;1H

InChI Key

WJMWQYPFMIRMJV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2CCC.Cl

Origin of Product

United States

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